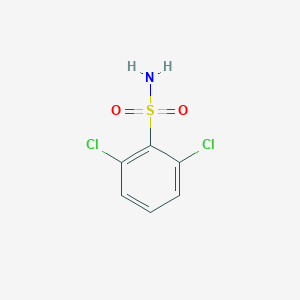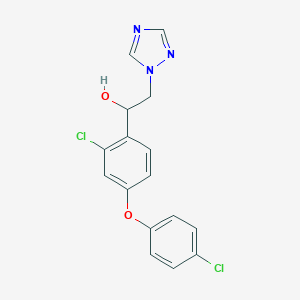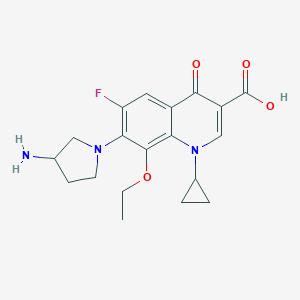
(2,5-Dimethylfuran-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-Dimethylfuran-3-yl)acetic acid, also known as DMFAA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DMFAA is a furan derivative that is synthesized through a multistep process.
Scientific Research Applications
(2,5-Dimethylfuran-3-yl)acetic acid has been studied for its potential applications in various fields, including organic chemistry, materials science, and pharmaceuticals. In organic chemistry, (2,5-Dimethylfuran-3-yl)acetic acid can be used as a building block for the synthesis of various compounds. In materials science, (2,5-Dimethylfuran-3-yl)acetic acid has been used to synthesize polymers with unique properties. In pharmaceuticals, (2,5-Dimethylfuran-3-yl)acetic acid has been studied for its potential as a drug candidate due to its ability to inhibit certain enzymes.
Mechanism Of Action
The mechanism of action of (2,5-Dimethylfuran-3-yl)acetic acid is not fully understood. However, it has been shown to inhibit certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that is involved in various physiological processes.
Biochemical And Physiological Effects
(2,5-Dimethylfuran-3-yl)acetic acid has been shown to have various biochemical and physiological effects. In vitro studies have shown that (2,5-Dimethylfuran-3-yl)acetic acid can inhibit the activity of acetylcholinesterase and butyrylcholinesterase. In addition, (2,5-Dimethylfuran-3-yl)acetic acid has been shown to have antioxidant properties and can scavenge free radicals. In vivo studies have shown that (2,5-Dimethylfuran-3-yl)acetic acid can improve cognitive function in animal models.
Advantages And Limitations For Lab Experiments
One advantage of (2,5-Dimethylfuran-3-yl)acetic acid is that it is a relatively simple compound to synthesize. In addition, (2,5-Dimethylfuran-3-yl)acetic acid has been shown to have various potential applications in various fields. However, one limitation of (2,5-Dimethylfuran-3-yl)acetic acid is that its mechanism of action is not fully understood, and further research is needed to fully understand its potential applications.
Future Directions
There are several future directions for the study of (2,5-Dimethylfuran-3-yl)acetic acid. One direction is to further explore its potential as a drug candidate for the treatment of various diseases, such as Alzheimer's disease. Another direction is to explore its potential as a building block for the synthesis of new compounds with unique properties. Finally, further research is needed to fully understand the mechanism of action of (2,5-Dimethylfuran-3-yl)acetic acid and its potential applications in various fields.
Conclusion:
In conclusion, (2,5-Dimethylfuran-3-yl)acetic acid is a furan derivative that has gained attention in the scientific community due to its potential applications in various fields. The synthesis of (2,5-Dimethylfuran-3-yl)acetic acid involves a multistep process, and it has been studied for its potential applications in organic chemistry, materials science, and pharmaceuticals. (2,5-Dimethylfuran-3-yl)acetic acid has been shown to inhibit certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, and has various biochemical and physiological effects. While (2,5-Dimethylfuran-3-yl)acetic acid has several advantages, further research is needed to fully understand its potential applications and mechanism of action.
Synthesis Methods
The synthesis of (2,5-Dimethylfuran-3-yl)acetic acid involves a multistep process that starts with the reaction of furfural with methyl vinyl ketone to form 2,5-dimethylfuran. The resulting compound is then oxidized to form 2,5-dimethylfuran-3-carboxylic acid, which is subsequently decarboxylated to form (2,5-Dimethylfuran-3-yl)acetic acid. The overall yield of this process is around 20%.
properties
CAS RN |
100909-95-3 |
|---|---|
Product Name |
(2,5-Dimethylfuran-3-yl)acetic acid |
Molecular Formula |
C8H10O3 |
Molecular Weight |
154.16 g/mol |
IUPAC Name |
2-(2,5-dimethylfuran-3-yl)acetic acid |
InChI |
InChI=1S/C8H10O3/c1-5-3-7(4-8(9)10)6(2)11-5/h3H,4H2,1-2H3,(H,9,10) |
InChI Key |
QGZGHBXQVVXVEZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(O1)C)CC(=O)O |
Canonical SMILES |
CC1=CC(=C(O1)C)CC(=O)O |
synonyms |
(2,5-DiMethylfuran-3-yl)-acetic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



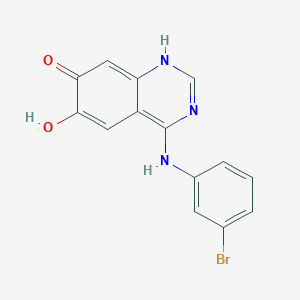
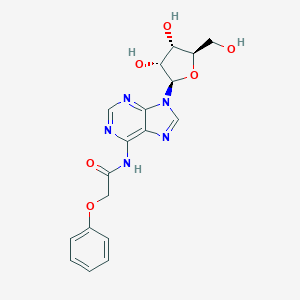
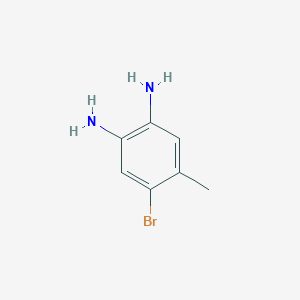
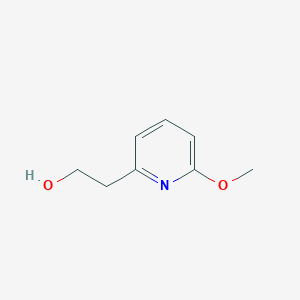
![(3S,8R,9S,10R,13S,14S)-17-Iodo-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B182247.png)
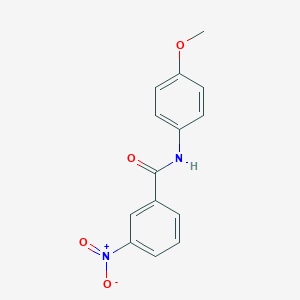
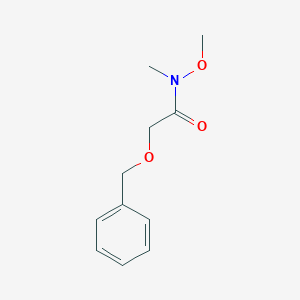
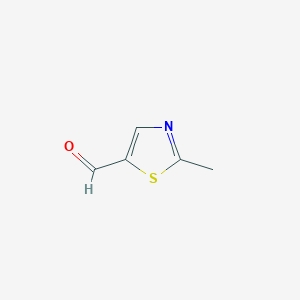
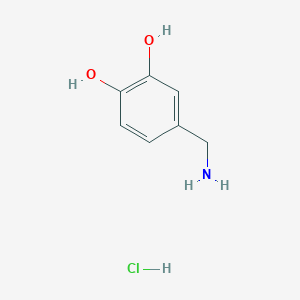
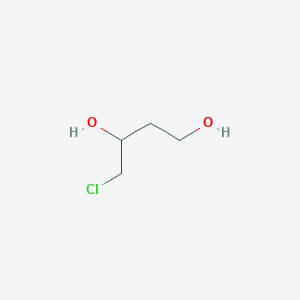
![9-chloro-1H-pyrazolo[3,4-f]quinoline](/img/structure/B182257.png)
